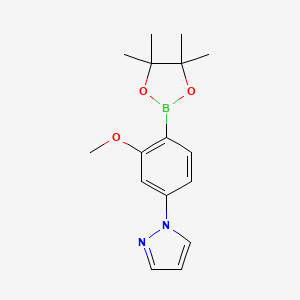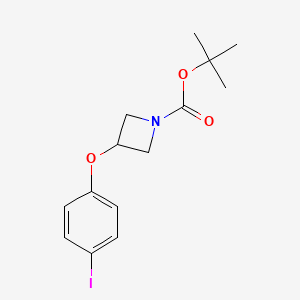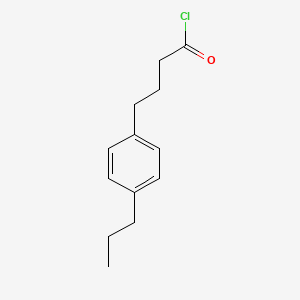![molecular formula C15H11F3O2 B1407811 4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1254733-85-1](/img/structure/B1407811.png)
4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde
Descripción general
Descripción
4-Ethoxy-2,3,4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde (ETFBC) is a trifluorinated aldehyde that has been used in a variety of scientific research applications. ETFBC is a versatile molecule with a wide range of applications due to its unique chemical structure. ETFBC is a colorless liquid with a boiling point of 79.5 °C and a melting point of -42.6 °C. It is insoluble in water and has a low vapor pressure. ETFBC is used in a variety of scientific research applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the synthesis of N-protected amino acids , which are crucial for peptide synthesis . The ability to protect amino groups is essential in the stepwise construction of peptides, particularly in solid-phase peptide synthesis, which is foundational in developing therapeutic peptides and proteins.
Organic Synthesis
It serves as a precursor for 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones . These compounds are valuable in organic chemistry due to their potential reactivity and the presence of the trifluoromethyl group, which can impart unique chemical properties to the resulting molecules.
Material Science
The compound’s derivatives, particularly those with a CF3 group , are of interest in material science for creating substances with potential low surface energies and high thermal stability . This makes them suitable for coatings and other materials that require resistance to heat and chemical degradation.
Catalysis
In catalytic processes, this compound can be used to synthesize β-alkyl- or dialkylamino substituted enones . These enones can act as intermediates in various catalytic cycles, particularly in the development of new catalytic methods for constructing carbon-fluorine bonds.
Environmental Chemistry
Due to its fluorinated structure , this compound and its derivatives can be studied for their environmental impact, particularly their long-term stability and potential as greenhouse gases . Understanding their breakdown and interaction with other environmental chemicals is crucial for assessing their ecological footprint.
Analytical Chemistry
The compound can be used as a standard or reagent in analytical methods to quantify or detect the presence of similar structures in complex mixtures, leveraging its unique spectroscopic properties due to the fluorinated aromatic system .
Agrochemical Research
Fluorinated compounds often exhibit enhanced biological activity. As such, derivatives of this compound could be explored for their use in pesticides or herbicides , where the addition of fluorine atoms can improve efficacy and selectivity .
Fluorine Chemistry
It’s a versatile building block in fluorine chemistry for the synthesis of more complex fluorinated systems, which are increasingly important in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties that fluorine imparts .
Propiedades
IUPAC Name |
5-ethoxy-2-(2,3,4-trifluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-2-20-10-3-4-11(9(7-10)8-19)12-5-6-13(16)15(18)14(12)17/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXDRQYAECDZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=C(C=C2)F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2',3',4'-trifluoro-[1,1'-biphenyl]-2-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)









